(Arg)9 TFA salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

アルギニン9 TFAの作用機序は、細胞膜を透過して細胞内に治療薬を直接送達する能力にあります。これは、アルギニン残基が細胞膜の負に帯電した成分と相互作用し、ペプチドが細胞内に取り込まれるのを促進することで達成されます。 細胞内に入ると、アルギニン9 TFAは、治療薬を特定の細胞区画に標的化して送達することができます .

生化学分析

Biochemical Properties

(Arg)9 TFA (143413-47-2 free base) plays a significant role in biochemical reactions, primarily due to its cell-penetrating capabilities. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with heparan sulfate proteoglycans on the cell surface, which facilitates its endocytosis. Additionally, (Arg)9 TFA (143413-47-2 free base) exhibits neuroprotective activity by reducing glutamic acid-induced neuronal calcium influx .

Cellular Effects

(Arg)9 TFA (143413-47-2 free base) influences various cellular processes. It has been shown to protect neurons in glutamic acid models, indicating its potential in neuroprotection. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, (Arg)9 TFA (143413-47-2 free base) can modulate calcium influx in neurons, which is crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of (Arg)9 TFA (143413-47-2 free base) involves its interaction with cell surface proteoglycans, leading to its internalization via endocytosis. Once inside the cell, it can exert its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The neuroprotective effect of (Arg)9 TFA (143413-47-2 free base) is attributed to its ability to reduce calcium influx in neurons, which is mediated by heparan sulfate proteoglycan interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Arg)9 TFA (143413-47-2 free base) can change over time. The compound is stable when stored at -20°C in its powdered form for up to three years and at -80°C in solution for up to one year. Long-term studies have shown that (Arg)9 TFA (143413-47-2 free base) maintains its neuroprotective effects over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of (Arg)9 TFA (143413-47-2 free base) vary with different dosages in animal models. At lower doses, it exhibits neuroprotective activity without significant adverse effects. At higher doses, there may be toxic or adverse effects. For example, in rat stroke models, (Arg)9 TFA (143413-47-2 free base) administered intravenously at a dose of 1000 nmol/kg reduces infarct volume, demonstrating its efficacy at this dosage .

Metabolic Pathways

(Arg)9 TFA (143413-47-2 free base) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its cellular uptake and subsequent biochemical actions. The compound’s ability to modulate calcium influx in neurons suggests its involvement in calcium signaling pathways, which are critical for numerous cellular functions .

Transport and Distribution

Within cells and tissues, (Arg)9 TFA (143413-47-2 free base) is transported and distributed through interactions with cell surface proteoglycans. These interactions facilitate its endocytosis and subsequent intracellular distribution. The compound’s localization within cells is influenced by its binding to specific transporters and binding proteins .

Subcellular Localization

(Arg)9 TFA (143413-47-2 free base) is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that (Arg)9 TFA (143413-47-2 free base) reaches specific cellular compartments where it can exert its effects .

準備方法

合成経路と反応条件: アルギニン9 TFAの合成には、固相ペプチド合成法が用いられます。この方法により、アルギニン残基を成長中のペプチド鎖に順次付加することができます。このプロセスは通常、固相樹脂に最初のアルギニン残基を結合することから始まり、その後、残りのアルギニン残基を段階的に付加します。 各付加には、カップリング試薬と保護基を用いて、ペプチドの正しい配列と構造を確保する必要があります .

工業的生産方法: 工業的には、アルギニン9 TFAの生産は、同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と高収率を確保するために使用されることが多いです。 最終生成物は、高性能液体クロマトグラフィーを用いて精製され、不純物を除去し、所望の純度レベルを達成します .

化学反応の分析

反応の種類: アルギニン9 TFAは、アルギニン残基に複数のアミノ基が存在するため、主に置換反応を起こします。 これらの反応は、水素原子を様々な官能基で置換することにより、異なる性質を持つ誘導体を生成することができます .

一般的な試薬と条件: アルギニン9 TFAを含む反応で使用される一般的な試薬には、合成中にペプチドを固相樹脂から切断するために使用されるトリフルオロ酢酸、およびN,N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどの様々なカップリング試薬があります .

生成される主要な生成物: アルギニン9 TFAを含む反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、異なる生物学的活性を示すことがあり、ペプチドの性質に対する特定の修飾の影響を研究するために研究で使用されることが多いです .

科学研究への応用

アルギニン9 TFAは、科学研究において幅広い用途があります。化学分野では、ペプチド合成や修飾技術の研究のためのモデル化合物として使用されます。生物学分野では、治療薬の細胞透過と細胞内送達機構の解明に使用されます。医学分野では、アルギニン9 TFAは、特に特定の細胞や組織を標的とする薬物送達システムの可能性について研究されています。 さらに、バイオメディカル研究のための新しい材料や技術の開発に工業的な応用があります .

科学的研究の応用

(Arg)9 TFA has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it is used to investigate the mechanisms of cell penetration and intracellular delivery of therapeutic agents. In medicine, (Arg)9 TFA is explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues. Additionally, it has industrial applications in the development of new materials and technologies for biomedical research .

類似化合物との比較

類似化合物: アルギニン9 TFAに類似した化合物には、TATペプチド、ペネトラチン、Pep-1などの他の細胞透過性ペプチドがあります。 これらのペプチドも、細胞膜を透過して細胞内に治療薬を送達する能力があります .

独自性: アルギニン9 TFAをこれらの類似化合物から区別するものは、細胞膜を透過する際の高い効率と神経保護作用です。 9つのアルギニン残基の存在により、細胞膜との相互作用能力が向上し、非常に効果的な細胞透過性ペプチドとなっています .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQPDCDNEZIVKJ-MXIXLHBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H111F3N36O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

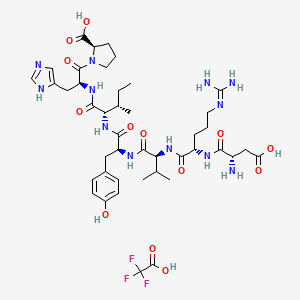

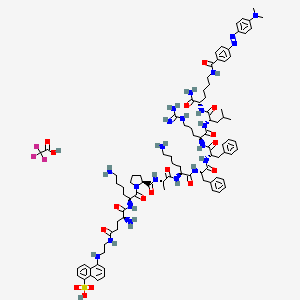

![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)

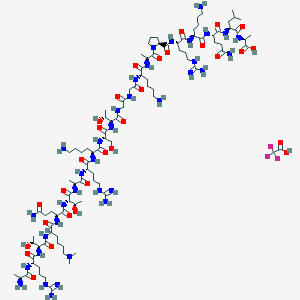

![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)

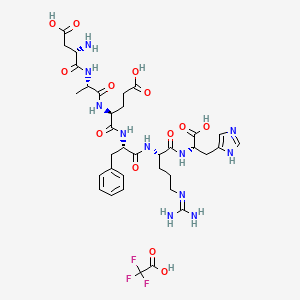

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)